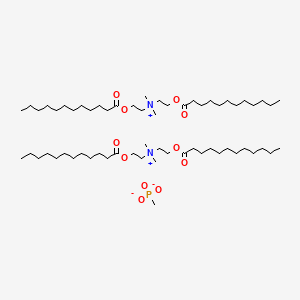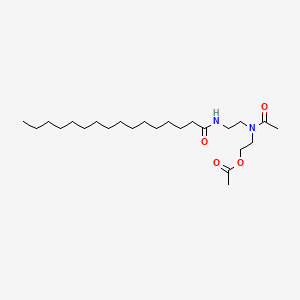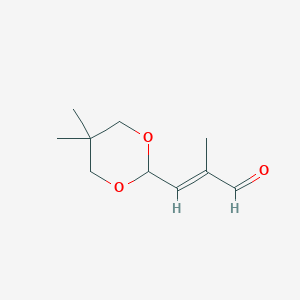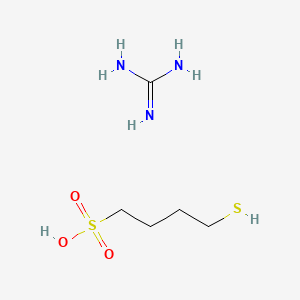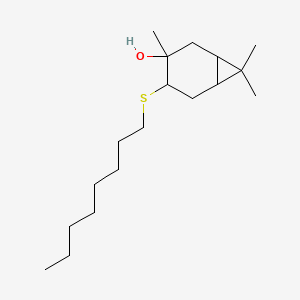
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- is a complex organic compound characterized by its multiple chlorine substitutions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- typically involves multiple steps of chlorination and methylation. The starting material is often a simpler benzene derivative, which undergoes sequential chlorination to introduce the chlorine atoms at specific positions on the benzene ring. The methyl group is then introduced through a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is crucial to avoid side reactions and to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Dechlorinated products, alcohols
Substitution: Hydroxylated, aminated, or thiolated derivatives
Aplicaciones Científicas De Investigación
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the methyl group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 2,4-Dichlorobenzyl chloride
- 3,4-Dichlorophenyl isocyanate
Uniqueness
Compared to similar compounds, Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms and a methyl group can enhance its stability and alter its interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
121107-77-5 |
|---|---|
Fórmula molecular |
C14H10Cl4 |
Peso molecular |
320.0 g/mol |
Nombre IUPAC |
1,2-dichloro-4-[(2,4-dichlorophenyl)methyl]-5-methylbenzene |
InChI |
InChI=1S/C14H10Cl4/c1-8-4-13(17)14(18)6-10(8)5-9-2-3-11(15)7-12(9)16/h2-4,6-7H,5H2,1H3 |
Clave InChI |
OKBPQVXEXVYBGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


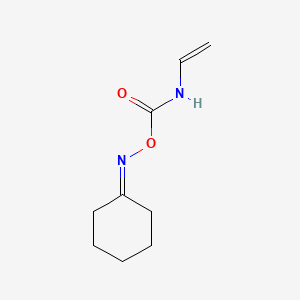

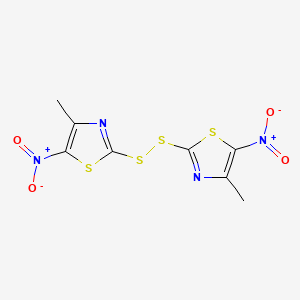
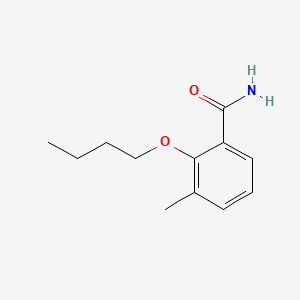
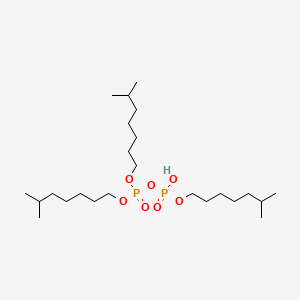

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
